"Endo-3-azabicyclo[3.2.1]octan-6-ol;hydrochloride" CAS number and properties
"Endo-3-azabicyclo[3.2.1]octan-6-ol;hydrochloride" CAS number and properties
Privileged Scaffolds in Modern Therapeutics: A Technical Whitepaper on endo-3-Azabicyclo[3.2.1]octan-6-ol Hydrochloride
Executive Summary
In contemporary medicinal chemistry, the shift from flat, sp2-rich aromatic rings to sp3-rich, three-dimensional architectures has become a cornerstone of rational drug design. Bridged bicyclic amines, in particular, offer unparalleled conformational restriction and vector precision. This whitepaper provides an in-depth technical analysis of endo-3-azabicyclo[3.2.1]octan-6-ol hydrochloride , a highly specialized building block that has recently emerged as a critical scaffold in the synthesis of next-generation oncology therapeutics, most notably Pan-KRAS inhibitors[1][2].
Physicochemical Profiling & Structural Causality
Before deploying a building block in a synthetic route, it is imperative to understand how its physical properties and three-dimensional structure dictate both its chemical reactivity and its ultimate pharmacological behavior.
Table 1: Quantitative Physicochemical Data
| Property | Value |
|---|---|
| Chemical Name | endo-3-azabicyclo[3.2.1]octan-6-ol hydrochloride |
| CAS Number | 2940859-74-3[3][4] |
| Molecular Formula | C₇H₁₄ClNO (Base: C₇H₁₃NO) |
| Molecular Weight | 163.65 g/mol |
| Purity Standard | ≥97%[4] |
| Physical State | Solid / Powder[3] |
| Storage Conditions | Sealed in dry, 2-8°C or Room Temperature[4] |
Structural Causality in Drug Design:
-
Conformational Rigidity: The [3.2.1] bicyclic framework locks the molecule into a rigid chair-boat hybrid conformation. When incorporated into an Active Pharmaceutical Ingredient (API), this pre-organization drastically reduces the entropic penalty typically incurred when a flexible molecule binds to a target protein[5].
-
Endo-Stereochemistry: The specific endo orientation of the hydroxyl group at the C6 position is not arbitrary. It provides a precise, geometrically defined vector for hydrogen bonding (acting as both a donor and acceptor) within deep, hydrophobic allosteric pockets of target kinases and GTPases[1].
-
Hydrochloride Salt Form: The isolation of this scaffold as a hydrochloride salt serves a dual purpose. First, it prevents the spontaneous oxidation of the secondary amine. Second, it significantly enhances the compound's handling properties, ensuring a free-flowing powder with high aqueous solubility for subsequent biphasic or polar aprotic reactions[3].
Application in Oncology: Pan-KRAS Inhibitor Development
For decades, the Kirsten Rat Sarcoma (KRAS) viral oncogene homolog was considered "undruggable" due to its picomolar affinity for GTP and lack of deep binding pockets. However, recent breakthroughs have identified allosteric sites that can be targeted by covalent and non-covalent inhibitors[6].
The endo-3-azabicyclo[3.2.1]octan-6-ol scaffold has been successfully integrated into tetrahydropyridopyrimidine and azaquinazoline cores to create Pan-KRAS inhibitors [1][6]. These compounds are designed to inhibit multiple mutated forms of KRAS (e.g., G12A, G12C, G12D, G12V, and Q61H)[2]. The azabicyclo moiety acts as a highly optimized solvent-exposed or pocket-filling group that maximizes Lipophilic Efficiency (LipE) while maintaining critical binding interactions.
Fig 1. KRAS signaling cascade and allosteric blockade by azabicyclo-derived inhibitors.
Experimental Workflows: Nucleophilic Aromatic Substitution (SNAr)
To integrate this scaffold into a complex API architecture, Nucleophilic Aromatic Substitution (SNAr) is the industry standard. As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system —meaning the reaction conditions inherently prevent side reactions, and in-process controls provide real-time confirmation of success[1].
Fig 2. Self-validating SNAr workflow for azabicyclo scaffold integration.
Step-by-Step Methodology:
Note: The following protocol describes the coupling of endo-3-azabicyclo[3.2.1]octan-6-ol hydrochloride to a fluorinated heteroaryl core (e.g., a fluoropyrido[4,3-d]pyrimidine derivative).
-
Free-Basing and Activation:
-
Action: Suspend 2.0 equivalents of endo-3-azabicyclo[3.2.1]octan-6-ol hydrochloride in anhydrous N,N-Dimethylformamide (DMF). Add 10.0 equivalents of N,N-Diisopropylethylamine (DIPEA)[6][7].
-
Causality: The HCl salt must be neutralized to liberate the secondary amine for nucleophilic attack. DIPEA is chosen because it is a sterically hindered, non-nucleophilic base; it successfully deprotonates the salt without competing with the azabicyclo scaffold for the electrophile.
-
-
Moisture Scavenging:
-
Action: Introduce activated 4Å molecular sieves to the reaction mixture[1].
-
Causality: Trace water in the DMF or hygroscopic salts can act as a competing nucleophile, leading to the hydrolysis of the electrophilic heteroaryl halide. The sieves act as an internal thermodynamic trap for moisture, ensuring high chemoselectivity.
-
-
Electrophile Introduction & Coupling:
-
Action: Add 1.0 equivalent of the target electrophile. Stir the mixture at 40 °C for 12 hours[6][7].
-
Causality: The [3.2.1] bicyclic system exerts significant steric bulk. Mild heating to 40 °C provides the necessary activation energy to overcome this steric hindrance during the formation of the Meisenheimer complex, while remaining cool enough to prevent thermal degradation of the endo-hydroxyl group.
-
-
In-Process Control (Self-Validation):
-
Action: Withdraw a 5 µL aliquot, dilute in MeCN/H₂O, and analyze via LC-MS (ESI+).
-
Causality: A self-validating protocol relies on empirical proof before proceeding. The reaction is deemed complete only when the starting electrophile mass is fully consumed and the corresponding product mass (M+1) is the dominant peak[6].
-
-
Workup and Purification:
-
Action: Filter the mixture to remove the molecular sieves. Purify the crude filtrate directly via reversed-phase flash chromatography (C18 column) using a gradient of water/acetonitrile modified with 0.1% formic acid[7].
-
Causality: Formic acid is critical here; it protonates the newly formed tertiary amine (or adjacent basic nitrogens on the core), preventing peak tailing and ensuring sharp, high-resolution separation from unreacted starting materials.
-
References
-
[4] Zhenhao Trade. "endo-3-azabicyclo[3.2.1]octan-6-ol;hydrochloride - 广州甄皓贸易有限公司官网". Available at: [Link]
-
[5] MDPI. "Diversity-Oriented Synthesis as a Tool for Chemical Genetics". Available at: [Link]
-
[7] Google Patents. "US20220194961A1 - Tetrahydropyridopyrimidine pan-kras inhibitors". Available at:
-
[1] Google Patents. "WO2022132200A1 - Azaquinazoline pan-kras inhibitors". Available at:
-
[2] Google Patents. "WO2023244600A1 - Prodrugs of pan-kras inhibitors". Available at:
-
[6] Google Patents. "WO2023244604A1 - Tetrahydropyridopyrimidine pan-kras inhibitors". Available at:
Sources
- 1. WO2022132200A1 - Azaquinazoline pan-kras inhibitors - Google Patents [patents.google.com]
- 2. WO2023244600A1 - Prodrugs of pan-kras inhibitors - Google Patents [patents.google.com]
- 3. AB612859 | CAS 2940859-74-3 – abcr Gute Chemie [abcr.com]
- 4. endo-3-azabicyclo[3.2.1]octan-6-ol;hydrochloride - CAS:2940859-74-3 - 广州甄皓贸易有限公司官网 [zhenhaomall.com]
- 5. mdpi.com [mdpi.com]
- 6. WO2023244604A1 - Tetrahydropyridopyrimidine pan-kras inhibitors - Google Patents [patents.google.com]
- 7. US20220194961A1 - Tetrahydropyridopyrimidine pan-kras inhibitors - Google Patents [patents.google.com]
